
1-Phenyl-11-sulfanylundecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-11-sulfanylundecan-1-one is a chemical compound with the molecular formula C17H26OS It is characterized by a phenyl group attached to an 11-carbon chain, which terminates in a sulfanyl group and a ketone functional group
Vorbereitungsmethoden
The synthesis of 1-Phenyl-11-sulfanylundecan-1-one typically involves the reaction of 1-phenylundecan-1-one with thiol reagents under specific conditions. One common method includes the use of thiourea and hydrogen peroxide in an acidic medium to introduce the sulfanyl group. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Phenyl-11-sulfanylundecan-1-one undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-11-sulfanylundecan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways involving sulfur.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those targeting oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Phenyl-11-sulfanylundecan-1-one involves its interaction with molecular targets through its sulfanyl and ketone functional groups. These interactions can modulate various biochemical pathways, including those related to oxidative stress and enzyme activity. The compound’s ability to undergo redox reactions makes it particularly interesting for studying cellular redox balance and related processes.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-11-sulfanylundecan-1-one can be compared to other sulfur-containing compounds, such as:
Phenyl sulfonylacetophenone: This compound also contains a phenyl group and a sulfur moiety but differs in its overall structure and reactivity.
Thiobenzophenone: Similar in containing a sulfur atom, but with different applications and chemical behavior.
β-Ketosulfones: These compounds share the ketone and sulfur functionalities but have different carbon chain lengths and substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
304435-86-7 |
|---|---|
Molekularformel |
C17H26OS |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
1-phenyl-11-sulfanylundecan-1-one |
InChI |
InChI=1S/C17H26OS/c18-17(16-12-8-7-9-13-16)14-10-5-3-1-2-4-6-11-15-19/h7-9,12-13,19H,1-6,10-11,14-15H2 |
InChI-Schlüssel |
UVOADAIVANFUFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



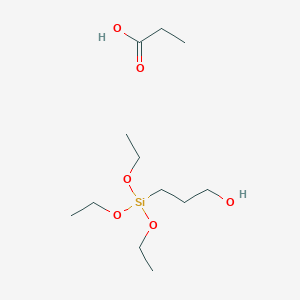

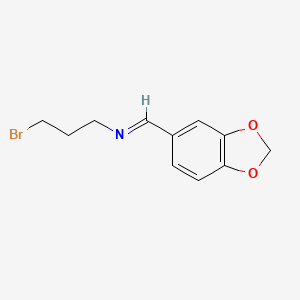

![2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline](/img/structure/B12580709.png)
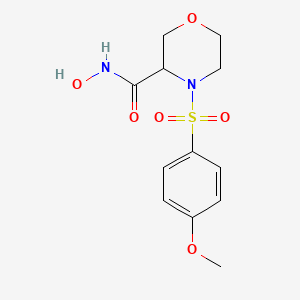
![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide](/img/structure/B12580729.png)
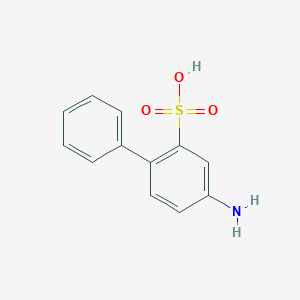
silane](/img/structure/B12580749.png)
![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)
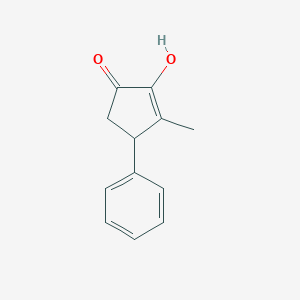
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)
